7-(4-fluorophenyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
7-(4-fluorophenyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C20H15FN6 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13422267 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Strategies and Structural Insights
[1,2,4]Triazolo[1,5-a]pyrimidines are synthesized through condensation reactions involving amino triazoles and bifunctional synthons. These compounds are subjects of synthetic, analytical, and theoretical chemistry due to their roles in pharmaceuticals, agrochemistry, and photography. The molecular dimensions, spectra, thermodynamic properties, tautomerism, and reactivity of these compounds have been thoroughly investigated, offering a foundation for developing novel derivatives with enhanced properties (Fischer, 2007).
Pharmacological Applications
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. Several compounds featuring this scaffold have been evaluated in clinical trials and are part of marketed drugs, indicating their significant potential in medicinal chemistry. The structural diversity and synthetic adaptability of these compounds allow for the exploration of various pharmacological targets and the development of new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Antibacterial and Antifungal Activities
Studies on derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated significant antibacterial and antifungal activities. For instance, certain compounds have shown potency against pathogens such as Aspergillus fumigates, surpassing the standard drug Amphotericin B in effectiveness. This highlights the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as promising candidates for developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).
Properties
IUPAC Name |
10-(4-fluorophenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6/c1-12-13(2)27(16-7-5-15(21)6-8-16)19-17(12)20-24-18(25-26(20)11-23-19)14-4-3-9-22-10-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLGIOFTJPDWKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)C5=CC=C(C=C5)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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